5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dichlorophenyl)-2-furamide
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Overview
Description
5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dichlorophenyl)-2-furamide is a synthetic organic compound with a complex molecular structure. It is characterized by the presence of multiple chlorinated phenyl groups and a furan ring, making it a compound of interest in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dichlorophenyl)-2-furamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dichlorophenol with formaldehyde to form 2,5-dichlorophenoxymethyl chloride. This intermediate is then reacted with 2,4-dichloroaniline to form the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dichlorophenyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the chlorinated phenyl groups.
Substitution: The chlorinated phenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dichlorophenyl)-2-furamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dichlorophenyl)-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar chlorinated phenyl structure.
Bifenox: Another herbicide with a related chemical structure and similar applications.
Uniqueness
5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dichlorophenyl)-2-furamide is unique due to its specific combination of chlorinated phenyl groups and a furan ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C18H11Cl4NO3 |
---|---|
Molecular Weight |
431.1g/mol |
IUPAC Name |
5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dichlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H11Cl4NO3/c19-10-2-5-15(14(22)7-10)23-18(24)16-6-3-12(26-16)9-25-17-8-11(20)1-4-13(17)21/h1-8H,9H2,(H,23,24) |
InChI Key |
UBHSSSJPSHAUFA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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